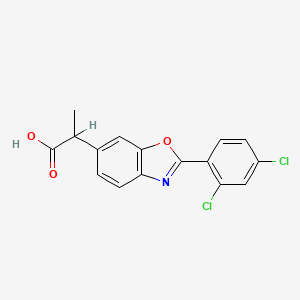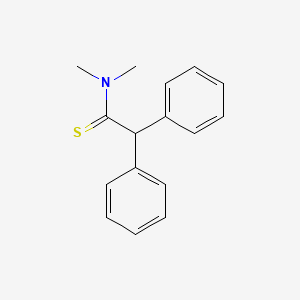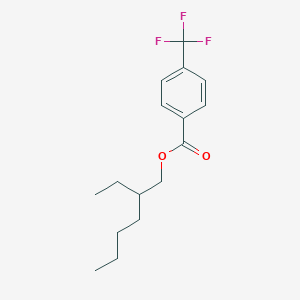
6-(Difluoromethoxy)-5-iodonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethoxy)-5-iodonicotinonitrile is a chemical compound that belongs to the class of organofluorine compounds. These compounds are known for their unique properties, including significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of both difluoromethoxy and iodonicotinonitrile groups in the molecule makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, which have seen significant advancements in recent years
Industrial Production Methods
Industrial production methods for 6-(Difluoromethoxy)-5-iodonicotinonitrile may involve large-scale difluoromethylation processes. These methods are designed to be cost-effective and environmentally friendly, utilizing efficient catalysts and reagents to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethoxy)-5-iodonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidation state compounds .
Applications De Recherche Scientifique
6-(Difluoromethoxy)-5-iodonicotinonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(Difluoromethoxy)-5-iodonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can significantly alter the compound’s reactivity and interaction with biological molecules, leading to unique modes of action. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(Difluoromethoxy)-5-iodonicotinonitrile include other difluoromethoxylated nitrogen-containing heterocycles, such as difluoromethoxylated pyrazoles, isoxazoles, and pyrimidines .
Uniqueness
What sets this compound apart from similar compounds is the presence of both the difluoromethoxy and iodonicotinonitrile groups. This unique combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C7H3F2IN2O |
|---|---|
Poids moléculaire |
296.01 g/mol |
Nom IUPAC |
6-(difluoromethoxy)-5-iodopyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F2IN2O/c8-7(9)13-6-5(10)1-4(2-11)3-12-6/h1,3,7H |
Clé InChI |
IQFBISPKWFHWBI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1I)OC(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13931443.png)
![1,3,2-Dioxaborolane, 2-[2-fluoro-4-methoxy-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13931451.png)

![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)





![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
![Ethanone, 1-[4-(2-amino-2-methylpropyl)-1-piperazinyl]-](/img/structure/B13931523.png)

